
Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate
説明
“Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinolines, for example, can undergo electrophilic substitution reactions . Again, the specific reactions of “Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure, but accurate values would need to be determined experimentally .科学的研究の応用
Antioxidant Properties
Research on ethoxyquin, a compound structurally similar to the requested methyl dihydroquinoline carboxylate, highlights its use as an antioxidant for protecting polyunsaturated fatty acids in fish meal against spontaneous combustion. The study by A. J. de Koning (2002) found that both ethoxyquin and its analogues, such as hydroquin, are effective antioxidants in fish meal, with potential applications in food preservation and stability. This research suggests that structurally related quinolines may also possess significant antioxidant properties relevant to food science and technology (de Koning, 2002).
Therapeutic Applications
Tetrahydroisoquinolines, which share a core structural motif with the queried compound, have been extensively studied for their therapeutic potential. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives for their roles in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The review emphasizes the broad spectrum of therapeutic activities associated with this class of compounds, suggesting that methyl dihydroquinoline carboxylate analogues might find applications in drug development for various diseases (Singh & Shah, 2017).
Chemical Modifications and Applications
Research into the chemical modification of polysaccharides, including cellulose and xylan, may provide insights into the potential applications of the requested compound in biopolymer modification. Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids as reaction media, leading to the synthesis of cellulose ethers and esters with specific properties. This approach to modifying biopolymers could be relevant to methyl dihydroquinoline carboxylate and its analogues, suggesting potential uses in materials science and engineering (Heinze et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 1-ethyl-2,2,4-trimethylquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-6-17-14-12(11(2)10-16(17,3)4)8-7-9-13(14)15(18)19-5/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPFWTXRPYLQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2C(=O)OC)C(=CC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



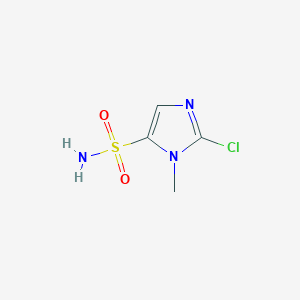
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)

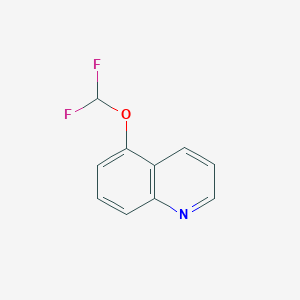

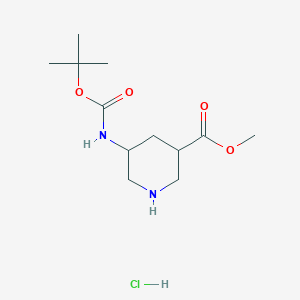
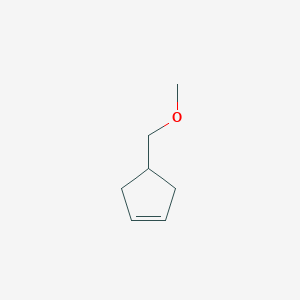
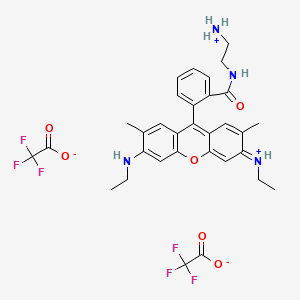


![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

